n-(2-Tert-butoxyethyl)thioacetamide
Description
N-(2-Tert-butoxyethyl)thioacetamide is a thioacetamide derivative characterized by a tert-butoxyethyl group (-CH₂CH₂-O-tert-butyl) attached to the nitrogen atom of the thioacetamide backbone (structure: CH₃C(S)NH-CH₂CH₂-O-C(CH₃)₃). Thioacetamides are broadly utilized in organic synthesis, polymer chemistry, and pharmaceuticals, but their toxicity profiles often necessitate structural modifications for safer use .
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]ethyl]ethanethioamide |
InChI |
InChI=1S/C8H17NOS/c1-7(11)9-5-6-10-8(2,3)4/h5-6H2,1-4H3,(H,9,11) |
InChI Key |
CJHJCNYPRPUCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NCCOC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-Tert-butoxyethyl)thioacetamide with structurally or functionally related compounds, emphasizing molecular properties, toxicity, and applications.
Key Comparative Insights:
Structural Modifications and Toxicity: Thioacetamide’s hepatotoxicity and carcinogenicity are linked to metabolic activation by hepatic mixed-function oxidases, producing reactive metabolites like thioacetamide sulfine . Structural analogs with bulky substituents (e.g., tert-butyl groups) may alter metabolic pathways.
Solubility and Reactivity: Thioacetamide’s high water solubility facilitates its use in aqueous reactions but also contributes to systemic toxicity . In contrast, tert-butyl-substituted derivatives (e.g., 2-(2-Tert-butylphenoxy)thioacetamide) likely exhibit increased lipophilicity, enhancing compatibility with organic solvents and polymer matrices .
Applications :
- Thioacetamide is widely used as a vulcanizing agent and analytical reagent . Derivatives like N-(2-Methyl-benzothiazol-6-yl)thioacetamide are employed in electrochemical sensors for metal ion detection , while benzhydryl thioacetamide serves as a high-purity specialty chemical . This compound may find applications in controlled-release drug delivery systems due to its hydrolytically stable tert-butoxyethyl group.
Synthetic Utility :
- Thioacetamide derivatives are key intermediates in heterocyclic synthesis. For instance, X-ray diffraction studies of structurally similar thiadiazole-triazine hybrids highlight their role in constructing complex pharmacophores .
Research Findings and Mechanistic Considerations
- Metabolic Activation : Thioacetamide requires cytochrome P450-mediated conversion to thioacetamide sulfine for toxicity, a process inhibited by antioxidants and enzyme inhibitors (e.g., SKF 525-A) . Structural analogs with electron-withdrawing or bulky groups may slow this activation.
- Cataractogenesis : Chronic thioacetamide exposure causes lens epithelial proliferation in rainbow trout, suggesting ocular toxicity risks . Substituted derivatives might mitigate such effects through reduced bioavailability.
- Coordination Chemistry : N-tert-butyl-2-chloroacetamide demonstrates utility in synthesizing metal-ligand complexes, implying that this compound could similarly act as a chelating agent .
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